3-Chloro-2-fluoro-6-methylbenzaldehyde
Description
3-Chloro-2-fluoro-6-methylbenzaldehyde is a substituted benzaldehyde derivative with halogen (chloro, fluoro) and methyl functional groups at positions 3, 2, and 6, respectively.
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 |
InChI Key |
PTQQALAIJVMYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)
Structural Differences : Lacks the methyl group at position 6.
Properties and Reactivity :
- Lower molecular weight compared to the target compound may result in higher volatility.
Synthesis : Likely synthesized via direct halogenation or formylation of a pre-halogenated benzene derivative.
Applications : Used as an intermediate in pharmaceuticals or dyes, where steric effects are less critical .
2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)
Structural Differences : Chloro and fluoro substituents are at positions 2 and 6, respectively (vs. 3 and 2 in the target compound).
Properties and Reactivity :
- Positional isomerism alters electronic distribution: the para relationship between Cl and F may enhance resonance effects.
- Synthesized via diazotization/azo elimination followed by side-chain oxidation using HF .
Applications : Suitable for synthesizing fluorinated aromatic compounds requiring specific regioselectivity.
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Structural Differences : Contains a trifluoromethyl (-CF₃) group at position 6 instead of methyl (-CH₃).
Properties and Reactivity :
- The strongly electron-withdrawing -CF₃ group increases electrophilicity at the aldehyde moiety, enhancing reactivity in nucleophilic additions.
- Higher molecular weight and hydrophobicity compared to the methyl analog.
Applications : Valuable in agrochemicals or pharmaceuticals where electron-deficient aromatic systems are required .
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)
Structural Differences : Features a hydroxyl (-OH) group at position 2 and chloro at position 5 (vs. fluoro at 2 and chloro at 3 in the target).
Properties and Reactivity :
- The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
- Reduced stability under acidic or oxidative conditions due to the phenolic -OH group. Applications: Potential use in chelating agents or antioxidant formulations .
3-Chlorobenzaldehyde (CAS 587-04-2)
Structural Differences : Lacks both fluoro and methyl groups.
Properties and Reactivity :
- Simpler structure with lower steric and electronic complexity.
- Safety data indicate hazards such as skin/eye irritation; first aid measures include immediate washing and medical consultation .
Applications : Common intermediate in perfumery and dyestuff industries.
Comparative Data Table
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